(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
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Description
(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the cell cycle, potentially leading to cell death .
Biochemical Pathways
By inhibiting cdk2, the compound would disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the compound’s bioavailability, absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . For example, some compounds have shown IC50 values in the nanomolar range against MCF-7, HCT-116, and HepG-2 cell lines .
Action Environment
These compounds have shown promise as CDK2 inhibitors and potential anticancer agents
Properties
IUPAC Name |
[4-[1-(2-chloro-5-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-14-4-5-16(22)17(11-14)28-20-15(12-25-28)19(23-13-24-20)26-6-8-27(9-7-26)21(29)18-3-2-10-30-18/h2-5,10-13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWQUHVYBBVGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.